Ethyl 4-chloroimidazo[1,2-a]quinoxaline-2-carboxylate
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Overview
Description
Ethyl 4-chloroimidazo[1,2-a]quinoxaline-2-carboxylate is a heterocyclic compound that belongs to the imidazoquinoxaline family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of an imidazoquinoxaline core with an ethyl ester and a chlorine substituent, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-chloroimidazo[1,2-a]quinoxaline-2-carboxylate typically involves the reaction of arylaminoisoxazol-5(2H)-ones with 2,3-dichloroquinoxaline. This reaction is carried out under mild base-catalyzed conditions, often using triethylamine in tetrahydrofuran (THF) as the solvent. The reaction mixture is refluxed for several hours, leading to the formation of the desired imidazoquinoxaline derivative .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-chloroimidazo[1,2-a]quinoxaline-2-carboxylate undergoes various chemical reactions, including:
Substitution: Aromatic nucleophilic substitution reactions can occur, especially involving the chlorine substituent.
Cyclization: Intramolecular cyclization reactions can lead to the formation of different imidazoquinoxaline isomers.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like phenyliodine(III) dicyclohexanecarboxylate, bases such as triethylamine, and solvents like THF and ethanol .
Major Products
The major products formed from these reactions include various functionalized imidazoquinoxaline derivatives, such as sulfones, hydroxy, phenoxy, and alkylamino derivatives .
Scientific Research Applications
Ethyl 4-chloroimidazo[1,2-a]quinoxaline-2-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used in the development of anticancer agents, particularly against melanoma and other types of cancer
Biological Studies: The compound exhibits antimicrobial, antimalarial, anti-inflammatory, and antiepileptic properties.
Industrial Applications: It is potentially useful in the synthesis of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ethyl 4-chloroimidazo[1,2-a]quinoxaline-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to disrupt hyphal differentiation, spore germination, and germ tube growth in fungi, indicating its potential as an antifungal agent . Additionally, its anticancer activity is attributed to its ability to inhibit key enzymes and signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Ethyl 4-chloroimidazo[1,2-a]quinoxaline-2-carboxylate can be compared with other imidazoquinoxaline derivatives, such as:
4-cyclohexylimidazo[1,2-a]quinoxaline: This isomeric compound is formed through intramolecular cyclization and has different biological activities.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical reactivity and biological properties.
Properties
IUPAC Name |
ethyl 4-chloroimidazo[1,2-a]quinoxaline-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN3O2/c1-2-19-13(18)9-7-17-10-6-4-3-5-8(10)15-11(14)12(17)16-9/h3-7H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IORCBORUFWOGKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN2C3=CC=CC=C3N=C(C2=N1)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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